molecular formula C11H11F3N2O2 B2369511 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one CAS No. 2199601-89-1

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one

Cat. No.: B2369511
CAS No.: 2199601-89-1
M. Wt: 260.216
InChI Key: PIWYXFYJDJWGGU-UHFFFAOYSA-N
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Description

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of 6-(trifluoromethyl)pyridin-2-ol.

    Coupling with Piperidin-2-one: The next step involves the coupling of the pyridine intermediate with piperidin-2-one.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine ring but lacks the piperidin-2-one moiety.

    4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of the piperidin-2-one moiety.

Uniqueness

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is unique due to the combination of the trifluoromethyl group, pyridine ring, and piperidin-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-[6-(trifluoromethyl)pyridin-2-yl]oxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)8-4-1-5-9(16-8)18-7-3-2-6-15-10(7)17/h1,4-5,7H,2-3,6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWYXFYJDJWGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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